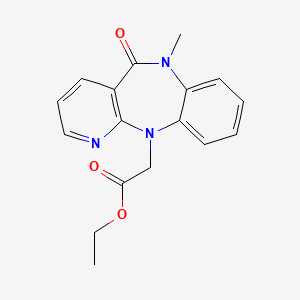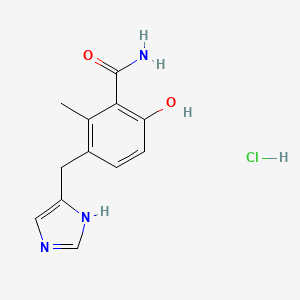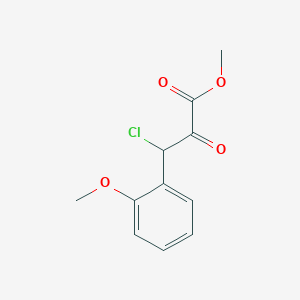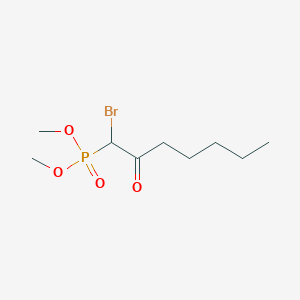![molecular formula C14H13Cl2NO B8561285 [5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol](/img/structure/B8561285.png)
[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol
概要
説明
2’,5-Dichloro-2-methylaminobenzhydrol is a chemical compound with the molecular formula C14H13Cl2NO It is known for its unique structure, which includes two chlorine atoms and a methylamino group attached to a benzhydrol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-2-methylaminobenzhydrol typically involves the reaction of 2’,5-dichlorobenzophenone with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2’,5-dichlorobenzophenone
Reagent: Methylamine
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2’,5-Dichloro-2-methylaminobenzhydrol can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2’,5-Dichloro-2-methylaminobenzhydrol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzhydrol derivatives.
科学的研究の応用
2’,5-Dichloro-2-methylaminobenzhydrol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2’,5-Dichloro-2-methylaminobenzhydrol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,5-Dichlorobenzene-1,4-diamine: Similar in structure but with different functional groups.
2,5-Dichlorobenzophenone: Precursor in the synthesis of 2’,5-Dichloro-2-methylaminobenzhydrol.
2,5-Dichloroaniline: Another related compound with different applications.
Uniqueness
2’,5-Dichloro-2-methylaminobenzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H13Cl2NO |
|---|---|
分子量 |
282.2 g/mol |
IUPAC名 |
[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C14H13Cl2NO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,14,17-18H,1H3 |
InChIキー |
MWFFOPCLIQFPII-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B8561206.png)
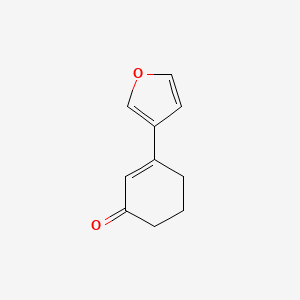
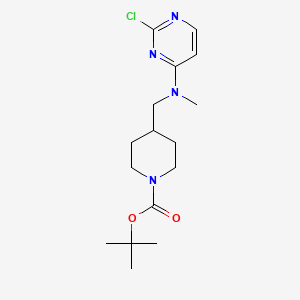
![5-[(2-Chloro-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8561223.png)
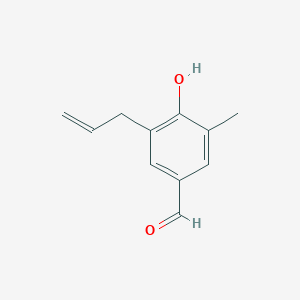

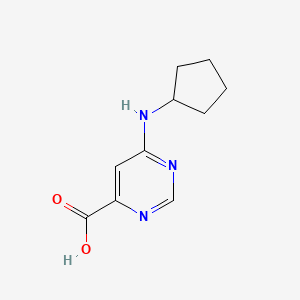
![3-[2-Bromo-5-(methylsulfanyl)phenyl]propan-1-ol](/img/structure/B8561269.png)
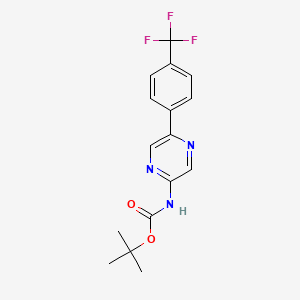
![N-[2-(1-hexahydro-1H-azepinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8561290.png)
